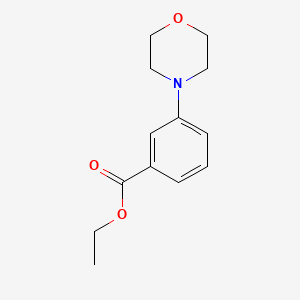

Ethyl 3-morpholinobenzoate

Description

Ethyl 3-morpholinobenzoate (C₁₃H₁₇NO₃) is a benzoate ester derivative featuring a morpholine ring at the 3-position of the benzene core. Its molecular weight is 227.28 g/mol, and it is synthesized via esterification or substitution reactions, achieving yields up to 78% under optimized conditions . Key characterization data includes:

- 1H NMR (CDCl₃): δ 7.60–7.57 (m, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 4.37 (q, J = 7.1 Hz, 2H), 3.82–3.90 (m, 4H, morpholine), 3.15–3.23 (m, 4H, morpholine), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

- ESI-MS: m/z 236.1 [M+H]⁺ .

The morpholine substituent enhances solubility in polar solvents and influences electronic properties, making it a versatile intermediate in medicinal chemistry and material science .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 3-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3 |

InChI Key |

ANUBZBWRKOUJRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃)

- Molecular Weight: 221.25 g/mol .

- Methyl esters are generally less hydrolytically stable than ethyl esters due to steric effects .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | ESI-MS ([M+H]⁺) |

|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₃ | 227.28 | 78 | 236.1 |

| Mthis compound | C₁₂H₁₅NO₃ | 221.25 | N/A | N/A |

Substituent Variation on the Benzene Ring

Ethyl 3-(Benzo[d][1,3]dioxol-5-yl)benzoate (15c)

- Structure: Replaces morpholine with a benzodioxol group.

- Molecular Weight: ~286.29 g/mol (estimated).

- Properties: The benzodioxol group increases aromaticity and may enhance π-π stacking interactions, affecting binding affinity in biological targets.

Ethyl 3-[1-(3-Bromoanilino)ethyl]benzoate Hydrochloride

- Structure: Incorporates a 3-bromoanilinoethyl group and exists as a hydrochloride salt.

- Applications: Used in pharmaceuticals and agrochemicals due to the bromine atom’s electron-withdrawing effects, which enhance electrophilic reactivity. The hydrochloride salt improves aqueous solubility .

Complex Derivatives with Additional Functional Groups

Ethyl 3-{[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-morpholinobenzoate

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 3-morpholinobenzoate, and how can purity be verified?

- Methodological Answer : The synthesis typically involves coupling morpholine with a substituted benzoic acid derivative under nucleophilic aromatic substitution conditions. In one protocol, this compound (15b) was synthesized with a 78% yield using CDCl₃ as the solvent. Purity can be confirmed via NMR (400 MHz, CDCl₃: δ 7.60–7.57 (m, 1H), 3.23–3.15 (m, 4H) for morpholine protons) and ESI-MS (m/z: 313.1 [M+H]) . For purification, column chromatography with ethyl acetate/hexane gradients is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR resolves substituent positions (e.g., aromatic protons at δ 7.60–7.57 and ethyl ester signals at δ 4.37 (q) and 1.39 (t)) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (m/z 313.1 [M+H]) and detects fragmentation patterns.

- Chromatography : TLC or HPLC to assess purity and monitor reaction progress.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. For example, the multiplet at δ 7.60–7.57 in NMR could indicate para-substitution on the benzene ring. Cross-validation using 2D NMR (e.g., -HSQC, COSY) and computational modeling (DFT calculations for predicted chemical shifts) can resolve ambiguities .

Q. What strategies improve yield in morpholine-containing ester derivatives?

- Methodological Answer :

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve reaction kinetics.

- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions, as seen in analogous ester syntheses .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics.

- Structural Analysis : Isolate degradation products via LC-MS and characterize using NMR .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use jacketed reactors for controlled cooling during exothermic steps.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or fractional distillation.

- Intermediate Stability : Avoid prolonged exposure to acidic conditions, which may hydrolyze the ester group, as noted in related protocols .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting bioactivity data for this compound in ferroptosis inhibition studies?

- Methodological Answer : Contradictions may arise from cell line variability or assay conditions. Standardize protocols by:

- Cell Line Validation : Use multiple lines (e.g., HT-1080, HEK293) to confirm target specificity.

- Dose-Response Curves : Generate IC₅₀ values under consistent oxygen levels (e.g., hypoxia vs. normoxia).

- Mechanistic Studies : Perform pull-down assays to verify interaction with NCOA4–FTH1 complexes, as referenced in ferroptosis pathways .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of this compound analogs?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets containing multiple physicochemical descriptors (e.g., logP, molar refractivity).

- Machine Learning : Train models (e.g., random forest) on published datasets to predict activity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.